molecular formula C8H16ClNO2 B13537015 rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride CAS No. 2832887-25-7

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride

Cat. No.: B13537015
CAS No.: 2832887-25-7
M. Wt: 193.67 g/mol
InChI Key: SPYIVQUSSSEKBS-ZJLYAJKPSA-N
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Description

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihydrofuran derivative in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aS)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride
  • rac-(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid hydrochloride
  • rac-(4aR,8aS)-octahydropyrano[3,4-b][1,4]oxazine hydrochloride

Uniqueness

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride is unique due to its specific structural features, such as the presence of a dimethyl group and the hexahydro-furo[3,4-b][1,4]oxazine ring system. These features confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

2832887-25-7

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(4aR,7aS)-2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-6-3-10-4-7(6)11-8;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

SPYIVQUSSSEKBS-ZJLYAJKPSA-N

Isomeric SMILES

CC1(CN[C@@H]2COC[C@H]2O1)C.Cl

Canonical SMILES

CC1(CNC2COCC2O1)C.Cl

Origin of Product

United States

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